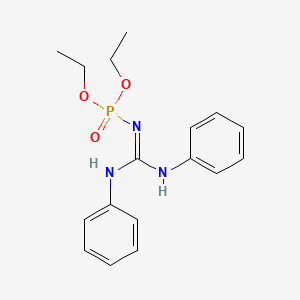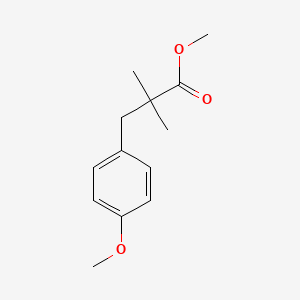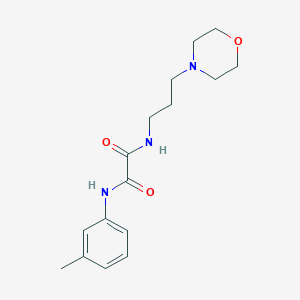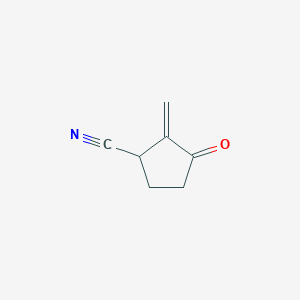
Diethyl N-(dianilinomethylidene)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(dianilinomethylidene)phosphoramidate: These compounds are characterized by the presence of a single covalent bond between a tetracoordinate phosphorus (V) atom and a tricoordinate nitrogen (III) atom . Phosphoramidates are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl N-(dianilinomethylidene)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diethyl phosphoramidate with aniline derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl N-(dianilinomethylidene)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the aniline moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
Chemistry: Diethyl N-(dianilinomethylidene)phosphoramidate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules .
Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism by which diethyl N-(dianilinomethylidene)phosphoramidate exerts its effects involves the interaction of the phosphorus-nitrogen bond with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions or other reactive species . These interactions are crucial for its role in catalysis and biochemical processes.
Comparaison Avec Des Composés Similaires
- Diethyl phosphoramidate
- Diethyl amidophosphonate
- Diethyl phosphorylamide
Comparison: Diethyl N-(dianilinomethylidene)phosphoramidate is unique due to the presence of the dianilinomethylidene moiety, which imparts distinct reactivity and stability compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where other phosphoramidates may not be suitable .
Propriétés
Numéro CAS |
6186-04-5 |
|---|---|
Formule moléculaire |
C17H22N3O3P |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-1,3-diphenylguanidine |
InChI |
InChI=1S/C17H22N3O3P/c1-3-22-24(21,23-4-2)20-17(18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H2,18,19,20,21) |
Clé InChI |
NWIMJXSJACBFJE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(N=C(NC1=CC=CC=C1)NC2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-](/img/structure/B14154044.png)



![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
![5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide](/img/structure/B14154063.png)


![4-(Benzo[cd]indol-2-ylamino)benzoic acid](/img/structure/B14154083.png)
![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)

![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)

